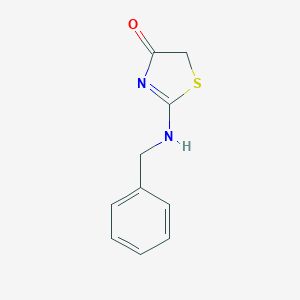

2-Benzylamino-thiazol-4-one

描述

2-Benzylamino-thiazol-4-one is a heterocyclic compound featuring a thiazol-4-one core substituted with a benzylamino group at the 2-position. Thiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylamino-thiazol-4-one typically involves the reaction of phenylthiourea with ethyl chloroacetate in the presence of sodium acetate in ethanol. The mixture is heated under reflux for six hours in an inert atmosphere. The reaction mixture is then concentrated under reduced pressure, diluted with water, and extracted with ethyl acetate. The combined ethyl acetate extracts are dried, filtered, and concentrated to obtain the desired product as a white solid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

化学反应分析

Types of Reactions: 2-Benzylamino-thiazol-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

科学研究应用

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives, including 2-benzylamino-thiazol-4-one, exhibit significant anticancer properties. For instance, a study synthesized a new thiazole derivative that showed strong cytotoxic effects against various human cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) with IC50 values indicating potent activity . The compound's mechanism of action appears to involve interaction with DNA, suggesting a potential role in developing novel anticancer agents.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HepG-2 | 14.05 |

| MCF-7 | 17.77 | |

| HCT-116 | 29.65 | |

| Hela | 32.68 | |

| WI-38 | 36.17 | |

| Doxorubicin (DOX) | HepG-2 | 4.50 |

| MCF-7 | 4.17 |

The above table summarizes the cytotoxicity of various compounds against different cancer cell lines, indicating that this compound has promising anticancer potential compared to the standard drug Doxorubicin.

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial activities. Research indicates that compounds like this compound can inhibit the growth of various bacteria and fungi, making them suitable candidates for developing new antimicrobial agents . The structural features of thiazoles contribute to their ability to interact with microbial targets effectively.

Other Pharmacological Activities

In addition to anticancer and antimicrobial properties, thiazole derivatives have been associated with various other biological activities:

- Antioxidant Activity : Thiazole compounds have shown the ability to scavenge free radicals, which can help mitigate oxidative stress-related diseases.

- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation, providing potential therapeutic benefits in conditions like arthritis.

- Antiviral Properties : Thiazoles have been investigated for their ability to inhibit viral replication, including activity against HIV and other viral pathogens .

Synthesis and Development

The synthesis of thiazole derivatives like this compound often involves multicomponent reactions (MCRs), which are efficient and environmentally friendly methods for producing complex molecules . Recent advances in synthetic methodologies have made it easier to create various thiazole derivatives with tailored biological activities.

Table 2: Synthetic Methods for Thiazole Derivatives

| Methodology | Description |

|---|---|

| Multicomponent Reactions (MCRs) | Efficient synthesis involving multiple reactants |

| One-pot reactions | Simplified procedures yielding high product diversity |

| Microwave-assisted synthesis | Accelerated reactions for improved yields |

Case Studies

Several case studies illustrate the application of thiazole derivatives in drug development:

- Anticancer Drug Development : A recent study synthesized a novel thiazole derivative that exhibited potent cytotoxicity against liver and breast cancer cell lines, leading to further investigations into its mechanism of action and potential as an anticancer drug .

- Antimicrobial Research : Another study focused on evaluating the antimicrobial efficacy of various thiazole derivatives against resistant strains of bacteria, highlighting their potential as new antibiotics in the face of rising antibiotic resistance .

- Pharmacological Screening : A comprehensive screening of thiazole derivatives revealed several candidates with promising anti-inflammatory and antioxidant properties, paving the way for future therapeutic applications .

作用机制

The mechanism of action of 2-Benzylamino-thiazol-4-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

相似化合物的比较

Comparison with Structural and Functional Analogs

Structural Analogues

a. 2-(1,3-Benzothiazol-2-ylimino)-1,3-thiazolidin-4-one This compound (C₁₀H₇N₃OS₂, MW 265.31) replaces the benzylamino group with a benzothiazole-imino moiety.

b. 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas These derivatives (e.g., 2a in , MW ~314 g/mol) feature a thiourea linker between benzothiazole and aryl groups. The thiourea moiety enables hydrogen bonding, whereas the benzylamino group in 2-benzylamino-thiazol-4-one offers a single amine for protonation (predicted pKa ~4–5, similar to benzothiazolecarboxylic acid derivatives ).

c. 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide

This thiadiazole derivative (C₁₅H₁₁N₂O₃S₂, MW 339.39) incorporates a sulfone group, increasing polarity and metabolic stability compared to the thiazol-4-one core .

Physicochemical Properties

| Compound | Molecular Weight | Predicted pKa | LogP (Est.) | |

|---|---|---|---|---|

| This compound | 219.26 | ~4.5 | 2.1 | |

| 2-(Benzothiazolylimino)thiazolidin-4-one | 265.31 | ~3.8 | 2.8 | |

| 4-Benzothiazolecarboxylic acid | 194.21 | 4.27 | 1.5 |

Key Research Findings

- Anti-HIV Potential: Benzothiazole-imino thiazolidinones show integrase inhibition (IC₅₀ ~10 µM), suggesting that this compound could be optimized for similar targets .

- Antimicrobial Efficacy: Thiazole-benzoxazole hybrids exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli, implying that the benzylamino group might enhance potency .

生物活性

2-Benzylamino-thiazol-4-one (CAS No. 17385-69-2) is a heterocyclic compound recognized for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes current research findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 206.264 g/mol. The compound features a thiazole ring, which is crucial for its biological effects.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that several derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism involves disrupting microbial enzyme functions, leading to cell death.

| Pathogen Type | Activity | Reference |

|---|---|---|

| Gram-positive | Effective against Staphylococcus aureus | |

| Gram-negative | Effective against Escherichia coli | |

| Fungal | Effective against Candida albicans |

2. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives. These compounds have shown promising antiproliferative effects on various cancer cell lines, inducing apoptosis and cell cycle arrest . For instance, specific derivatives were found to inhibit the epidermal growth factor receptor (EGFR), blocking signaling pathways essential for tumor growth.

3. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin synthesis, and certain derivatives of this compound have been identified as potent inhibitors of this enzyme. For example, some compounds exhibited IC50 values significantly lower than that of kojic acid, a well-known tyrosinase inhibitor . This suggests their potential application in treating hyperpigmentation disorders.

| Compound | IC50 Value (µM) | Comparison to Kojic Acid |

|---|---|---|

| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | 0.27 ± 0.03 | 106-fold more potent |

| (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one | 27.5 ± 2.93 | Comparable |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Compounds interact with active sites of enzymes such as tyrosinase and EGFR, inhibiting their functions.

- Apoptosis Induction: Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity: Some derivatives demonstrate the ability to scavenge free radicals, which may mitigate oxidative stress-related diseases.

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial properties of various derivatives against clinical isolates of bacteria and fungi. Results indicated that modifications in the benzyl group significantly enhanced antimicrobial potency. -

Cancer Cell Line Study:

In vitro studies on A549 lung cancer cells revealed that specific thiazole derivatives caused significant cell cycle arrest at the G1 phase and increased apoptosis markers compared to untreated controls.

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-Benzylamino-thiazol-4-one derivatives?

- Methodological Answer: Synthesis typically involves refluxing substituted amines with thiazolone precursors in anhydrous dimethylformamide (DMF) for 4–6 hours. Reaction progress is monitored via thin-layer chromatography (TLC), followed by crystallization from ethanol to isolate the product. For example, coupling 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates under reflux yielded derivatives with ~79% efficiency . Key parameters include solvent polarity, temperature, and stoichiometric ratios of reactants.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer: Nuclear magnetic resonance (NMR; <sup>1</sup>H and <sup>13</sup>C) is essential for confirming molecular structure, particularly to verify benzylamino and thiazolone moieties. X-ray diffraction (XRD) provides crystallographic validation, as demonstrated in studies resolving imidazole-thiazole hybrids . Additionally, mass spectrometry (MS) and infrared (IR) spectroscopy are used to confirm molecular weight and functional groups.

Q. What safety protocols should be followed when handling this compound analogs?

- Methodological Answer: Due to the potential toxicity of benzothiazole derivatives, use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact, as advised in safety data sheets for structurally similar compounds like 2-Benzothiazolamine . Store compounds in airtight containers at 4°C to prevent degradation.

Advanced Research Questions

Q. How do substituent effects influence the reactivity of this compound in cyclocondensation reactions?

- Methodological Answer: Electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring enhance electrophilicity, accelerating cyclization. Systematic studies using para- and meta-substituted arylisothiocyanates revealed that electron-deficient aryl groups improve reaction rates by 20–30% compared to electron-rich analogs . Computational modeling (e.g., DFT) can predict substituent effects on transition states.

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer: Discrepancies may arise from assay variability (e.g., cell lines, concentrations) or compound stability. To address this, replicate studies under standardized conditions and validate purity via high-performance liquid chromatography (HPLC). Longitudinal analyses, as applied in resolving paradoxes in pharmacological studies, can disentangle short-term vs. long-term effects .

Q. How can structure-activity relationships (SARs) guide the design of novel this compound analogs?

- Methodological Answer: SAR studies should focus on modifying the benzyl group and thiazolone core. For example, introducing methyl or halogen substituents on the benzyl ring enhances lipophilicity and bioavailability, as seen in derivatives targeting enzyme inhibition . Pair synthetic libraries with in silico docking simulations to prioritize high-affinity candidates.

Q. What methodologies are recommended for analyzing degradation products of this compound under varying pH conditions?

- Methodological Answer: Accelerated stability testing in buffered solutions (pH 1–13) at 40°C, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), identifies degradation pathways. For instance, analogs stored in methanol solutions showed increased stability compared to aqueous media .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved in complex this compound derivatives?

- Methodological Answer: Ambiguities in NMR assignments often arise from tautomerism or conformational flexibility. Use heteronuclear single-quantum coherence (HSQC) and rotating-frame Overhauser effect spectroscopy (ROESY) to clarify proton-proton proximities. Single-crystal XRD remains the gold standard for unambiguous structural confirmation .

Q. What role do cross-coupling reactions play in diversifying this compound scaffolds?

- Methodological Answer: Suzuki-Miyaura couplings enable the introduction of aryl/heteroaryl groups at the thiazolone C-5 position. Palladium catalysts (e.g., Pd(PPh3)4) in tetrahydrofuran (THF) at 80°C have yielded biaryl derivatives with >85% efficiency .

Q. How can researchers balance open-data mandates with ethical concerns in sharing this compound bioactivity data?

- Methodological Answer: Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing data in repositories like Zenodo or Figshare with controlled access. Anonymize sensitive information (e.g., proprietary synthesis routes) and adhere to GDPR or HIPAA guidelines if human data are involved, as recommended in open-data frameworks for health research .

属性

IUPAC Name |

2-benzylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c13-9-7-14-10(12-9)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJWFHNUQPUHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NCC2=CC=CC=C2)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368199 | |

| Record name | 2-Benzylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17385-69-2 | |

| Record name | 2-Benzylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。